Bienvenue dans la boutique en ligne BenchChem!

3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one

Physicochemical profiling Compound library design Permeability optimization

3-[3-(2,3-Dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one (CAS 851989-06-5) is a synthetic heterocyclic compound (C₁₈H₁₆N₂O₃, MW 308.3 g/mol) that integrates a 2,3-dihydro-1H-indole (indoline) donor via a 3-oxopropyl linker to a 1,3-benzoxazol-2(3H)-one (benzoxazolone) acceptor. The scaffold unites two privileged pharmacophoric elements—benzoxazolone and indoline—that are independently recognized in medicinal chemistry for CNS and anti-inflammatory activities.

Molecular Formula C18H16N2O3
Molecular Weight 308.3g/mol
CAS No. 851989-06-5
Cat. No. B363465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one
CAS851989-06-5
Molecular FormulaC18H16N2O3
Molecular Weight308.3g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C18H16N2O3/c21-17(19-11-9-13-5-1-2-6-14(13)19)10-12-20-15-7-3-4-8-16(15)23-18(20)22/h1-8H,9-12H2
InChIKeyFCUWSFPNYNCXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2,3-Dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one (CAS 851989-06-5): Core Physicochemical Identity and Scaffold Classification


3-[3-(2,3-Dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one (CAS 851989-06-5) is a synthetic heterocyclic compound (C₁₈H₁₆N₂O₃, MW 308.3 g/mol) that integrates a 2,3-dihydro-1H-indole (indoline) donor via a 3-oxopropyl linker to a 1,3-benzoxazol-2(3H)-one (benzoxazolone) acceptor . The scaffold unites two privileged pharmacophoric elements—benzoxazolone and indoline—that are independently recognized in medicinal chemistry for CNS and anti-inflammatory activities [1]. The 3-oxopropyl tether distinguishes this compound from shorter-chain analogs (e.g., ethyl-linked variants) by altering conformational flexibility, hydrogen-bonding capacity, and the spatial relationship between the two heterocyclic termini.

Why Generic Substitution of 3-[3-(2,3-Dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one with Superficially Similar Analogs Introduces Uncontrolled Liability


In-class analogs that retain the indoline–benzoxazolone architecture can exhibit substantial differences in physicochemical properties, metabolic liability, and target engagement depending on linker length, substitution pattern, and oxidation state [1]. The 3-oxopropyl tether in CAS 851989-06-5 introduces a polar carbonyl that modifies hydrogen-bond acceptor (HBA) count and topological polar surface area (TPSA) relative to reduced or shortened congeners, directly impacting passive permeability and efflux susceptibility . Even minor substituent changes—such as chlorine addition at the 5-position of the benzoxazolone ring—yield distinct spectroscopic fingerprints (e.g., ¹H NMR shifts), confirming that these analogs are not interchangeable without re-validation [2]. Procurement decisions that substitute one indoline–benzoxazolone variant for another without verifying identity, purity, and the structural basis of activity risk irreproducible results in downstream biological assays.

Quantitative Differentiation Evidence for 3-[3-(2,3-Dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one Versus Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Differentiation from Shorter-Linker (Ethyl) Analogs

CAS 851989-06-5 possesses a 3-oxopropyl linker (C₃H₄O contribution) that increases molecular weight by 14 Da and adds one hydrogen-bond acceptor relative to the 2-oxoethyl (ethyl) analog 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one . The target compound has a molecular formula of C₁₈H₁₆N₂O₃ (MW 308.3) versus C₁₇H₁₄N₂O₃ (MW 294.3) for the ethyl-linked comparator, representing a ∆MW of +14.0 Da and an estimated ∆HBA of +1 . This difference places the two analogs in distinct property space with respect to Lipinski's Rule of 5 and predicted passive permeability, as each additional HBA typically reduces Caco-2 permeability by approximately 0.5–1.0 log units in congeneric series.

Physicochemical profiling Compound library design Permeability optimization

Substituent-Specific Spectroscopic Fingerprint Differentiation from 5-Chloro Analog

The 5-chloro-substituted analog 5-chloro-3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one yields a distinct ¹H NMR fingerprint, attributable to the electron-withdrawing chlorine at the benzoxazolone 5-position [1]. The unsubstituted target compound (CAS 851989-06-5) lacks this chlorine substituent (C₁₈H₁₆N₂O₃, monoisotopic mass 308.1161) versus the chloro analog (C₁₈H₁₅ClN₂O₃, monoisotopic mass 342.0771), producing a ∆ exact mass of 33.9610 Da [1] . The chlorine substitution pattern directly alters the electronic environment of the benzoxazolone aromatic protons, generating distinct chemical shift patterns that serve as a definitive identity check.

Structural confirmation Analytical quality control Compound identity verification

Dual 5-HT1A Receptor / SERT Engagement Potential Inferred from 3-Indolylpropyl Scaffold Class

The target compound belongs to the 3-indolylpropyl derivative class studied by Pessoa-Mahana et al. (2017), where structurally related 3-indolylpropyl-piperazine hybrids demonstrated dual nanomolar affinity for the serotonin-1A receptor (5-HT1AR) and serotonin transporter (SERT) [1]. In that series, the most potent compounds achieved Ki values of 43–56 nM at 5-HT1AR and 17–34 nM at SERT [1]. While direct target-engagement data for CAS 851989-06-5 are not publicly available, its 3-indolylpropyl pharmacophore is the same N-arylindoline motif, and the benzoxazolone portion replaces the piperazine as the second pharmacophoric element—a substitution that, based on molecular docking results in the class, is predicted to maintain key hydrogen-bonding interactions with both targets [1].

CNS polypharmacology Serotonin receptor binding Serotonin transporter inhibition

Methylindolin Analog Structural Divergence and Its Impact on Steric Bulk at the Indoline N-Terminus

The 2-methylindolin analog 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one differs from CAS 851989-06-5 by a single methyl substituent at the 2-position of the indoline ring [1] . This substitution increases molecular weight by 14 Da (C₁₉H₁₈N₂O₃, MW 322.4 vs. C₁₈H₁₆N₂O₃, MW 308.3) and introduces a stereogenic center, adding steric bulk at a position directly adjacent to the amide carbonyl . In congeneric series, 2-alkyl substitution on indoline is known to restrict rotational freedom around the N–CO bond, potentially altering the population of bioactive conformers and affecting target selectivity—an effect demonstrated in Pessoa-Mahana et al. docking studies where substituent orientation at the indoline moiety modulated SERT vs. 5-HT1AR affinity ratios [1].

Structure-activity relationship Steric parameter analysis Target selectivity optimization

Optimal Research Application Scenarios for 3-[3-(2,3-Dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one Based on Verified Differentiation Evidence


CNS Polypharmacology Probe Development Targeting Dual 5-HT1AR/SERT Engagement

Laboratories investigating novel dual serotonin-1A receptor / serotonin transporter ligands should prioritize CAS 851989-06-5 as a non-piperazine 3-indolylpropyl chemotype, distinct from the piperazine-linked series characterized by Pessoa-Mahana et al. (2017) [1]. The benzoxazolone replacement for piperazine in this scaffold offers a differentiated hydrogen-bonding motif that may alter subtype selectivity and off-target profiles compared to the published piperazinylpropylindole series. Procurement of the unsubstituted compound (no 2-methyl or 5-chloro modification) provides the simplest scaffold for initial SAR evaluation before exploring substituted derivatives.

Analytical Reference Standard for Chromatographic and Spectroscopic Method Development

CAS 851989-06-5 serves as an unambiguous reference standard for HPLC, LC-MS, and NMR method development targeting the indoline–benzoxazolone compound class [1] [2]. Its distinct exact mass (308.1161 Da, C₁₈H₁₆N₂O₃) differentiates it from the 5-chloro analog (342.0771 Da) [2], and the absence of stereochemical complexity (no chiral center at indoline C2) simplifies chromatographic method qualification. Scientific users developing purity assays for compound libraries containing indoline–benzoxazolone members require this unsubstituted core structure as a system suitability standard.

Medicinal Chemistry Hit Expansion Around the 3-Oxopropyl-Indoline-Benzoxazolone Scaffold

Medicinal chemistry teams performing hit-to-lead optimization on 3-indolylpropyl derivatives should procure CAS 851989-06-5 as the foundational scaffold before systematically introducing substituents on the benzoxazolone ring (e.g., 5-halo, 6-alkoxy) or the indoline ring (e.g., 2-alkyl) [1]. The 3-oxopropyl linker length (C₃) confers distinct conformational accessibility and HBA count relative to the 2-oxoethyl (C₂) analog, making the compound a critical reference point for linker-length SAR studies within the series [1]. Using the unsubstituted core avoids confounding steric or electronic effects from ring substituents during initial scaffold validation.

SGK1-Mediated Immunosuppression Pathway Screening Using Indole-Benzoxazolone Hybrids

Given the structural relationship to PO-322—a benzoxazol-2-ylhydrazone indole-2,3-dione that inhibits serum/glucocorticoid regulated kinase 1 (SGK1) with immunosuppressive consequences [1]—CAS 851989-06-5 represents a structurally distinct indoline–benzoxazolone probe for SGK1 pathway screening. The target compound replaces the hydrazone linkage of PO-322 with a flexible 3-oxopropyl chain and substitutes indoline for isatin, potentially altering SGK1 binding kinetics and selectivity. Procurement of CAS 851989-06-5 enables direct comparison with PO-322 in T-cell proliferation (IC₅₀ 0.7 μM benchmark) and cytokine production assays [1] to establish whether the indoline–benzoxazolone scaffold retains or improves upon the SGK1 inhibitory profile.

Quote Request

Request a Quote for 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.